1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a 4-fluorobenzyl group and a carboxylic acid group
Mechanism of Action
Target of Action
A structurally similar compound, [1-(4-fluorobenzyl)cyclobutyl]methyl (1s)-1-[oxo (1h-pyrazol-5-ylamino)acetyl]pentylcarbamate, has been reported to target cathepsin k . Cathepsin K is a protease involved in the degradation of proteins, including collagen, in the extracellular matrix of bone, thus playing a crucial role in bone resorption.
Mode of Action
This interaction could lead to changes in cellular processes or pathways .
Biochemical Pathways
Given the potential target of cathepsin k, it’s plausible that the compound could influence pathways related to bone resorption and remodeling .
Pharmacokinetics
A related compound, ab-fubinaca, was found to be rapidly and extensively metabolized . The lipophilicity of a similar compound, AB-FUBINACA, was reported, which could influence its absorption and distribution .
Result of Action
Related synthetic cannabinoids have been associated with various effects, including paranoia, seizures, tachycardia, and even death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-fluorobenzyl bromide with a pyrazole derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-1H-indazole-3-carboxamide: A synthetic cannabinoid with similar structural features.
4-Fluorobenzoic acid: Shares the fluorobenzyl group but lacks the pyrazole ring.
1-(4-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
Uniqueness: 1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-10-3-1-8(2-4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKPGUPOFLAXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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